Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
Description
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-quinoline scaffold with a methyl ester substituent.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-8-10-7-6-9-4-2-3-5-12(9)15(10)14-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
YKTSGDNDISNXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the reaction of pyrazole derivatives with quinoline precursors under specific conditions. One common method includes the regioselective iodination of pyrazolo[1,5-a]quinoline derivatives followed by carbonylation catalyzed with palladium complexes under pressure in methanol solution . The resulting intermediate is then transformed into the desired carboxylate ester through alkaline hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and as a building block for combinatorial chemistry.
Biology: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Key Examples :
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d and 178f) .
- Ethyl 6-cyano-7-(4-fluorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (11f) .
Structural Differences :
- The quinoline scaffold in the target compound introduces a larger aromatic system compared to pyrimidines, which may alter binding affinity to kinase domains or DNA targets.
| Property | Target Compound (Quinoline) | Pyrazolo[1,5-a]pyrimidine Analogs |
|---|---|---|
| Core Heterocycle | Quinoline | Pyrimidine |
| Bioactivity Focus | Insufficient data | Antitumor, kinase inhibition |
| Key Substituents | Methyl ester | Fluoro, cyano, aryl groups |
| Solubility | Likely lower (larger ring) | Moderate (smaller ring) |
Pyrazolo[1,5-a]quinazoline Derivatives
Key Examples :
Structural Comparison :
| Property | Target Compound (Quinoline) | Pyrazolo[1,5-a]quinazoline Analogs |
|---|---|---|
| Core Heterocycle | Quinoline | Quinazoline |
| Bioactivity Focus | Insufficient data | Insecticidal |
| Key Substituents | Methyl ester | Trifluoromethyl, nitro groups |
Pyrazolo[1,5-a]pyrazine Derivatives
Key Examples :
Structural Comparison :
- The pyrazine ring in these analogs is smaller and more electron-deficient than the quinoline system, which may enhance CNS permeability.
| Property | Target Compound (Quinoline) | Pyrazolo[1,5-a]pyrazine Analogs |
|---|---|---|
| Core Heterocycle | Quinoline | Pyrazine |
| Bioactivity Focus | Insufficient data | CNS disorders |
| Key Substituents | Methyl ester | Oxo, cyano groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
